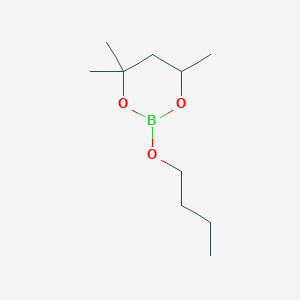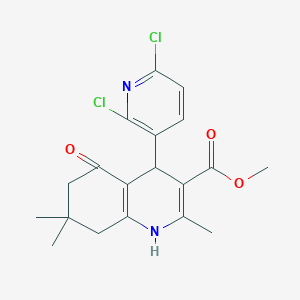
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is an organic compound with the molecular formula C10H11BrN2O2 and a molecular weight of 271.115 g/mol . This compound is known for its unique structure, which includes a pyridinium ring substituted with a cyano group and an ethoxy-oxoethyl group. It is often used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide can be achieved through the reaction of 4-cyanopyridine with ethyl bromoacetate under basic conditions. The reaction typically involves the use of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the pyridine nitrogen to form the desired product[2][2].
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion, which can be replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can undergo reduction to form primary amines, while the pyridinium ring can be involved in oxidation reactions.
Condensation Reactions: The ethoxy-oxoethyl group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, reducing agents such as lithium aluminum hydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while nucleophilic substitution can produce a variety of substituted pyridinium derivatives .
科学研究应用
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
作用机制
The mechanism of action of 4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide involves its interaction with nucleophiles and electrophiles. The pyridinium ring can act as an electron-withdrawing group, enhancing the reactivity of the cyano and ethoxy-oxoethyl groups. This allows the compound to participate in a variety of chemical reactions, forming new bonds and generating diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
- 3-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)pyridinium bromide
- 4-Cyano-1-(2-(1-naphthyl)-2-oxoethyl)pyridinium bromide
Uniqueness
4-Cyano-1-(2-ethoxy-2-oxoethyl)pyridinium bromide is unique due to its specific substitution pattern on the pyridinium ring. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
属性
分子式 |
C10H11BrN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC 名称 |
ethyl 2-(4-cyanopyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C10H11N2O2.BrH/c1-2-14-10(13)8-12-5-3-9(7-11)4-6-12;/h3-6H,2,8H2,1H3;1H/q+1;/p-1 |
InChI 键 |
BPLZSPLYGICJPA-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C[N+]1=CC=C(C=C1)C#N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


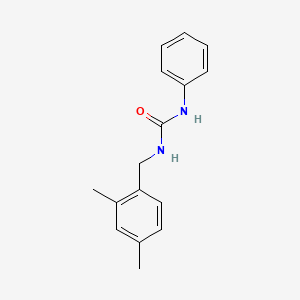
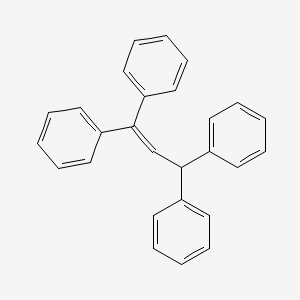
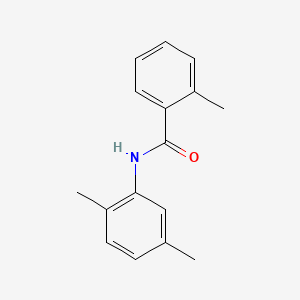

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B15076741.png)

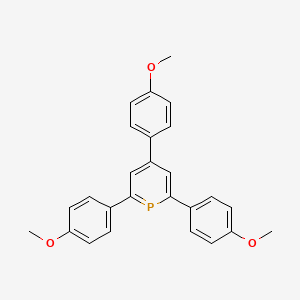
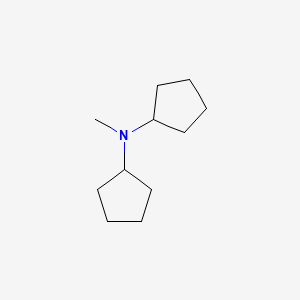
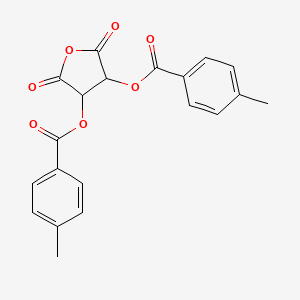
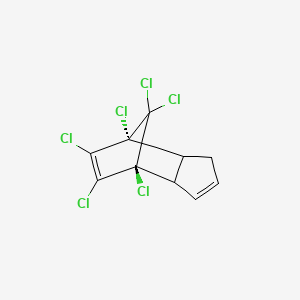
![10,11-Dimethyldibenzo[a,c]phenazine](/img/structure/B15076791.png)
